6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride
Description
6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom in the 6-position and a carboxylic acid group at the 7-position. Its molecular formula is C₈H₁₃NO₃·HCl (molecular weight: ~207.66 g/mol when accounting for HCl). The compound is often utilized as a building block in medicinal chemistry, particularly in the synthesis of antimalarial agents and protease inhibitors. Its spirocyclic architecture enhances conformational rigidity, which can improve target binding specificity and metabolic stability compared to linear analogs .
Properties
IUPAC Name |
6-azaspiro[2.5]octane-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)6-5-8(1-2-8)3-4-9-6;/h6,9H,1-5H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFYYWPEJWTZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNC(C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227204-75-1 | |
| Record name | 6-azaspiro[2.5]octane-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing an amine and a carboxylic acid group. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride is characterized by its unique spirocyclic structure, which contributes to its reactivity and versatility in synthesis. Its molecular formula is , and it has a molecular weight of approximately .
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its derivatives are being investigated for their potential therapeutic effects, particularly in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
- LRRK2 Kinase Inhibition : It has been noted that derivatives of 6-Azaspiro[2.5]octane-7-carboxylic acid can inhibit LRRK2 kinase, which is implicated in Parkinson's disease .
- GPR43 Receptor Agonists : Compounds synthesized from this acid have shown activity as GPR43 receptor agonists, relevant in treating obesity and inflammatory bowel diseases .
Biological Research
The compound's interactions with biological systems are under investigation, particularly its role in modulating neurotransmitter systems.
- Nicotinic Acetylcholine Receptors : Research indicates that compounds related to 6-Azaspiro[2.5]octane-7-carboxylic acid may act as allosteric modulators of nicotinic acetylcholine receptors, which are crucial for cognitive function .
Material Science
Due to its unique structure, this compound is being explored for applications in developing new materials with specific properties.
- Building Blocks : It is utilized as a building block for synthesizing complex molecules that can be applied in various industrial processes .
Data Tables
Case Study 1: LRRK2 Kinase Inhibition
A study highlighted the synthesis of a series of compounds derived from 6-Azaspiro[2.5]octane-7-carboxylic acid that demonstrated potent inhibition of LRRK2 kinase activity. The research involved evaluating the pharmacological profiles of these compounds in vitro and in vivo, revealing promising results for treating Parkinson's disease.
Case Study 2: GPR43 Agonist Activity
Another investigation focused on the development of GPR43 receptor agonists using derivatives of 6-Azaspiro[2.5]octane-7-carboxylic acid. The findings indicated significant anti-inflammatory effects in preclinical models, suggesting potential therapeutic applications for metabolic disorders.
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Azaspiro[2.5]octane-7-carboxylic Acid Hydrochloride
- Molecular Formula: C₈H₁₃NO₃·HCl (MW: ~207.66 g/mol).
- Key Difference : The nitrogen atom is positioned at the 4- instead of 6-position in the spiro ring.
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic Acid Hydrochloride
- Molecular Formula: C₇H₁₁NO₃·HCl (MW: ~193.63 g/mol).
- Key Differences :
- Incorporates an oxygen atom (oxa) in the spiro ring.
- Larger spiro ring system (3.4 vs. 2.5).
- The expanded spiro ring may also alter conformational dynamics .
6-Azaspiro[2.5]octane-1-carboxylic Acid Hydrochloride
- Molecular Formula: C₈H₁₃NO₃·HCl (MW: ~207.66 g/mol).
- Key Difference : Carboxylic acid group at the 1-position instead of 7-position.
- Impact : Positional isomerism significantly affects acidity (pKa) and hydrogen-bonding interactions. The 1-carboxylate derivative may exhibit weaker binding to targets requiring distal charge interactions, such as metalloproteases .
Methyl 6-Azaspiro[2.5]octane-1-carboxylate Hydrochloride
- Molecular Formula: C₁₀H₁₅NO₃·HCl (MW: ~241.70 g/mol).
- Key Differences :
- Methyl ester at the 1-position.
- Lack of free carboxylic acid.
- Impact : The ester group acts as a prodrug moiety, improving lipophilicity for cellular uptake. However, it requires enzymatic hydrolysis for activation, which may limit efficacy in certain biological contexts .
5-Azaspiro[2.5]octane Hydrochloride
- Molecular Formula : C₆H₁₁N·HCl (MW: ~149.62 g/mol).
- Key Differences: No carboxylic acid group. Nitrogen at the 5-position.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| 6-Azaspiro[2.5]octane-7-carboxylic acid; HCl | 207.66 | 1.2 | 12.5 |
| 4-Azaspiro[2.5]octane-7-carboxylic acid; HCl | 207.66 | 1.5 | 9.8 |
| 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid; HCl | 193.63 | -0.3 | 25.1 |
Data extrapolated from structural analogs and computational models .
Biological Activity
6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride has the following chemical characteristics:
- Molecular Formula : C₈H₁₄ClN₁O₂
- Molecular Weight : 179.66 g/mol
- Melting Point : 137–141 °C
The compound is characterized by its spirocyclic structure, which contributes to its unique interactions with biological targets.
The biological activity of 6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to diverse biological effects, including:
- Enzyme Inhibition : The compound has been shown to inhibit metalloproteases, which play a crucial role in extracellular matrix remodeling and various pathological conditions .
- Receptor Binding : Its unique structure allows it to bind selectively to certain receptors, potentially influencing cellular signaling pathways.
Antimicrobial Activity
Table 1 summarizes the antimicrobial activity of 6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
In vitro studies have demonstrated the anticancer properties of this compound against several cancer cell lines. Table 2 provides a summary of these findings.
Case Studies
- Inhibition of Metalloproteases : A study demonstrated that 6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride effectively inhibited metalloprotease activity in vitro, suggesting potential therapeutic applications in diseases characterized by excessive tissue remodeling, such as arthritis and cancer metastasis .
- Antitumor Effects : Research involving human cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for anticancer drug development.
Comparison with Related Compounds
The biological activity of 6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride can be compared with other related compounds in terms of their structural features and biological effects.
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 6-Azaspiro[3.4]octane-7-carboxylic acid | Spirocyclic | Antiviral properties |
| 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid | Spirocyclic | Antimicrobial and anticancer |
Q & A
Q. What are the recommended synthetic routes and purification methodologies for 6-azaspiro[2.5]octane-7-carboxylic acid hydrochloride?
- Methodological Answer : Synthesis typically involves spirocyclic ring formation via intramolecular cyclization, followed by carboxylation and hydrochlorination. Key steps:
- Cyclization : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and optimize conditions (e.g., solvent, temperature) for spiro ring closure .
- Purification : Employ membrane separation technologies (e.g., nanofiltration) or preparative HPLC with a C18 column (≥95% purity) to isolate the compound from byproducts .
- Validation : Confirm structure via -NMR (e.g., δ 3.2–3.5 ppm for azaspiro protons) and LC-MS (m/z ~230 for molecular ion) .
Q. How can researchers analytically characterize the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with a UV detector (λ = 210–230 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Compare retention times against certified reference standards .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via:
- pH titration (0.1 M NaOH) to assess free hydrochloric acid content .
- Thermogravimetric analysis (TGA) to detect decomposition above 150°C .
Q. What are the critical factors influencing the compound’s stability in aqueous solutions?
- Methodological Answer : Stability depends on:
- pH : Optimal stability at pH 4–6; use buffered solutions (e.g., phosphate buffer) to mitigate hydrolysis of the azaspiro ring .
- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and photolytic cleavage .
- Validation : Perform kinetic studies (Arrhenius plots) to predict shelf life under ambient conditions .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of 6-azaspiro[2.5]octane-7-carboxylic acid hydrochloride?
- Methodological Answer :
- Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) simulations to identify transition states and energy barriers for spiro ring formation .
- Solvent Selection : Apply COSMO-RS theory to predict solvent effects on reaction yield and selectivity .
- Validation : Compare simulated reaction outcomes with experimental data (e.g., HPLC yields) to refine computational parameters .
Q. What experimental strategies resolve contradictions in reported reaction mechanisms for spirocyclic compounds?
- Methodological Answer :
- Isotopic Labeling : Use -labeled precursors to track carbon migration during cyclization (e.g., via -NMR) .
- In Situ Spectroscopy : Employ FTIR or Raman spectroscopy to detect transient intermediates (e.g., enolate species) .
- Cross-Validation : Compare results with analogous spiro systems (e.g., 6-oxaspiro derivatives) to identify mechanistic universality .
Q. How should researchers address discrepancies in stability data across studies?
- Methodological Answer :
- Factorial Design : Conduct a 2 factorial experiment (factors: pH, temperature, light exposure) to quantify interaction effects on degradation rates .
- Meta-Analysis : Aggregate published data using statistical tools (e.g., ANOVA) to identify outliers and systemic biases .
- Reproducibility : Standardize protocols (e.g., ICH guidelines) for solution preparation and storage .
Q. What methodologies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Continuous Flow Reactors : Optimize residence time and mixing efficiency to reduce racemization during carboxylation .
- Chiral Chromatography : Use simulated moving bed (SMB) technology for large-scale enantiomer separation .
- Process Analytical Technology (PAT) : Implement real-time UV/Vis monitoring to detect impurities during scale-up .
Q. How can researchers explore novel applications of this compound in drug discovery or materials science?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the azaspiro core (e.g., substituents at position 6) and screen for bioactivity using high-throughput assays .
- Co-Crystal Engineering : Investigate co-crystallization with polymers or metal-organic frameworks (MOFs) to enhance thermal stability .
- Collaborative Frameworks : Partner with computational groups to mine databases (e.g., PubChem) for analogous bioactive spiro compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
